Cbz-N-amido-PEG4-acid

Descripción general

Descripción

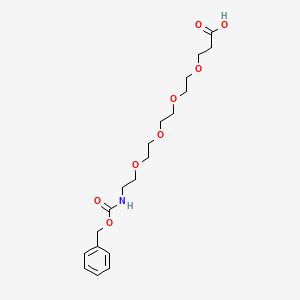

Cbz-N-amido-PEG4-acid: is a polyethylene glycol (PEG) derivative containing a carbobenzoxy (Cbz) protected amino group and a terminal carboxylic acid group. The compound is known for its hydrophilic PEG spacer, which enhances solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form stable amide bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cbz-N-amido-PEG4-acid is synthesized through a series of chemical reactions involving the protection of the amino group with a carbobenzoxy group and the attachment of a PEG chain with a terminal carboxylic acid. The common synthetic route involves:

Protection of the Amino Group: The amino group is protected using carbobenzoxy chloride (Cbz-Cl) under Schotten-Baumann conditions or with an organic base.

PEGylation: The protected amino group is then reacted with a PEG chain containing a terminal carboxylic acid. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the protected amino group and PEGylation using industrial-grade reagents and solvents.

Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity levels.

Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: The terminal carboxylic acid group can undergo substitution reactions with primary amines to form amide bonds

Deprotection Reactions: The carbobenzoxy protecting group can be removed under acidic conditions or by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2)

Common Reagents and Conditions:

Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

Deprotection Reagents: Acidic conditions (e.g., trifluoroacetic acid) or catalytic hydrogenation (Pd-C, H2)

Major Products:

Amide Bonds: Formation of stable amide bonds with primary amines

Free Amines: Deprotection of the carbobenzoxy group yields free amines

Aplicaciones Científicas De Investigación

Drug Development

Cbz-N-amido-PEG4-acid is employed in the synthesis of Antibody-Drug Conjugates (ADCs), which are critical for targeted cancer therapies. The compound facilitates the attachment of cytotoxic drugs to antibodies, allowing for selective delivery to cancer cells while minimizing systemic toxicity .

Case Study:

In the development of 7-O-(Cbz-N-amido-PEG4)-paclitaxel, researchers demonstrated that this conjugate exhibited enhanced therapeutic efficacy compared to free paclitaxel, showcasing the potential of PEGylated ADCs in improving drug delivery systems .

Bioconjugation Techniques

The compound is extensively used as a linker for bioconjugation due to its ability to form stable amide bonds with various biomolecules. The carboxylic acid group can react with primary amines, enabling the formation of stable conjugates essential for creating complex biomolecular structures .

Table 1: Bioconjugation Reactions Using this compound

| Reaction Type | Reactants | Product |

|---|---|---|

| Amide Bond Formation | This compound + Amine | Amide-linked conjugate |

| Esterification | This compound + Alcohol | Ester-linked conjugate |

| ADC Synthesis | This compound + Antibody + Drug | Antibody-drug conjugate |

Nanotechnology

In nanotechnology, this compound is utilized for the creation of nanoparticles that can encapsulate drugs or genes for targeted delivery. The hydrophilic nature of PEG enhances the biocompatibility and circulation time of these nanoparticles in biological systems .

Case Study:

Research has shown that nanoparticles modified with this compound can effectively deliver RNA molecules into cells, demonstrating its utility in gene therapy applications .

Mecanismo De Acción

Mechanism: The primary mechanism of action of Cbz-N-amido-PEG4-acid involves the formation of stable amide bonds through the reaction of its terminal carboxylic acid group with primary amines. The carbobenzoxy group protects the amino group during synthesis and can be selectively removed under specific conditions .

Molecular Targets and Pathways: The compound targets primary amine groups in biomolecules, facilitating the formation of stable conjugates. The PEG spacer enhances solubility and reduces steric hindrance, improving the efficiency of coupling reactions .

Comparación Con Compuestos Similares

Cbz-N-amido-PEG2-acid: Similar structure with a shorter PEG spacer.

Cbz-N-amido-PEG6-acid: Similar structure with a longer PEG spacer.

Fmoc-N-amido-PEG4-acid: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of a carbobenzoxy group.

Uniqueness: Cbz-N-amido-PEG4-acid is unique due to its optimal PEG spacer length, which provides a balance between solubility and steric hindrance. The carbobenzoxy protecting group is stable under mildly basic and acidic conditions, making it suitable for various synthetic applications .

Actividad Biológica

Cbz-N-amido-PEG4-acid is a compound that has garnered attention in the field of bioconjugation and drug delivery systems. As a polyethylene glycol (PEG)-based linker, it plays a significant role in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioactive molecules. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C19H29NO8

- Molecular Weight : 399.4 g/mol

- Functional Groups : Contains carboxylic acid (COOH) and ester (COOR) groups linked through a PEG chain.

- Cleavability : Non-cleavable linker, making it suitable for stable bioconjugation applications.

This compound functions primarily as a non-cleavable linker in drug conjugates, enhancing the solubility and bioavailability of therapeutic agents. Its structure allows for effective conjugation with various biomolecules, facilitating targeted delivery to specific cells or tissues.

Applications in Drug Delivery

- PROTAC Development : this compound is utilized in the synthesis of PROTACs, which are designed to induce targeted protein degradation. This mechanism allows for the selective elimination of disease-causing proteins, particularly in cancer therapy.

- Bioconjugation : The compound serves as a versatile linker for attaching drugs to antibodies or other targeting moieties, improving therapeutic efficacy while minimizing off-target effects.

Cytotoxicity Studies

Research indicates that compounds conjugated with this compound exhibit varying degrees of cytotoxicity depending on the attached drug's nature and target cells. For instance:

- Cytotoxicity in Cancer Cells : Studies have shown that PROTACs incorporating this compound can lead to significant reductions in protein levels associated with cancer cell survival, thereby enhancing cell death rates in vitro .

- Comparative Analysis : In a comparative study of different linkers used in PROTAC development, this compound demonstrated superior performance in maintaining stability and enhancing cellular uptake compared to cleavable linkers .

Case Study 1: PROTACs Targeting BET Proteins

A recent study explored the use of dual-ligand PROTACs incorporating this compound to target BET proteins (BRD2, BRD3, BRD4). The results indicated:

- Rapid Protein Degradation : Following treatment with 100 nM PROTACs for 4 hours, significant degradation of target proteins was observed.

- Sustained Low Levels : Post-treatment analysis showed that certain dual-ligand PROTACs maintained low protein levels for up to 60 hours, indicating prolonged efficacy due to stable intracellular complexes formed by the linker .

Case Study 2: Antibody-Drug Conjugates (ADCs)

In another investigation, this compound was employed as a linker in ADC formulations:

- Enhanced Efficacy : ADCs using this linker exhibited improved targeting capabilities and reduced systemic toxicity compared to traditional ADCs.

- In Vivo Studies : Animal models demonstrated that these ADCs effectively localized to tumor sites while sparing healthy tissues, showcasing the potential for clinical applications .

Data Table

| Property | Value |

|---|---|

| Chemical Formula | C19H29NO8 |

| Molecular Weight | 399.4 g/mol |

| Functional Groups | COOH, COOR |

| Cleavability | Non-cleavable |

| Applications | PROTAC synthesis, bioconjugation |

Propiedades

IUPAC Name |

3-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO8/c21-18(22)6-8-24-10-12-26-14-15-27-13-11-25-9-7-20-19(23)28-16-17-4-2-1-3-5-17/h1-5H,6-16H2,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTQYXJCFILXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801193153 | |

| Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756526-00-8 | |

| Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=756526-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Phenylmethyl) 5,8,11,14-tetraoxa-2-azaheptadecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801193153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.